6-bromo-3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one
Description
Properties
IUPAC Name |
6-bromo-3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12BrNO3S/c1-23-14-5-2-11(3-6-14)16-10-25-18(21-16)15-9-12-8-13(20)4-7-17(12)24-19(15)22/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANAHVYHWLAVLFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)C3=CC4=C(C=CC(=C4)Br)OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12BrNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-bromo-3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the chromenone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the bromine atom: Bromination of the chromenone core is usually carried out using bromine or N-bromosuccinimide (NBS) in an organic solvent.
Attachment of the methoxyphenyl group: This step involves the formation of a carbon-carbon bond, often through a Suzuki-Miyaura coupling reaction using a palladium catalyst.
Formation of the thiazolyl group: The thiazole ring can be introduced through a cyclization reaction involving appropriate thioamide and α-haloketone precursors.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
6-bromo-3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex molecules.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific reaction conditions (e.g., temperature, pH).
Scientific Research Applications
Chemistry
6-bromo-3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one serves as a valuable building block in organic synthesis. It can be utilized in the creation of more complex molecules through various reactions, including:
- Suzuki-Miyaura Coupling : This reaction is often employed to attach the methoxyphenyl group.
- Bromination : The introduction of bromine can enhance the compound's reactivity.
Biology
The compound is under investigation for its potential biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains and fungi. For example, compounds derived from thiazole derivatives have demonstrated efficacy against both Gram-positive and Gram-negative bacteria as well as antifungal activity .
- Anticancer Properties : Research indicates that this compound may possess anticancer effects. In vitro studies have evaluated its activity against human breast adenocarcinoma cell lines (MCF7), revealing promising results .
Medicine
In medicinal chemistry, this compound is being explored for its potential as a lead compound in drug discovery. Its structural framework is conducive to modifications that could yield new therapeutic agents targeting various diseases.
Industry
The compound's unique properties make it suitable for applications in materials science:
- Polymer Development : Its structural characteristics can be leveraged to develop new polymers with specific functionalities.
- Dyes and Pigments : The chromenone core can be utilized in dye synthesis due to its chromophoric properties.
Case Study 1: Antimicrobial Screening
Research published in Pharmaceutical Biology evaluated various thiazole derivatives for antimicrobial activity. The study found that certain derivatives exhibited significant inhibition against both bacterial and fungal strains, establishing a correlation between structural modifications and enhanced bioactivity .
Case Study 2: Anticancer Activity
A study conducted by researchers focused on evaluating the anticancer properties of thiazole-based compounds against MCF7 cell lines using the Sulforhodamine B assay. Results indicated that specific modifications to the thiazole ring significantly improved cytotoxicity against cancer cells .
Mechanism of Action
The mechanism of action of 6-bromo-3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For example, the compound may bind to DNA and interfere with the activity of topoisomerase enzymes, leading to DNA strand breaks and cell death. This mechanism is similar to that of certain anticancer drugs, which target rapidly dividing cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs sharing coumarin-thiazole hybrid structures or related substitutions. Key differences in substituents, synthesis, and bioactivity are highlighted.
Structural Analogues and Their Properties
Table 1: Structural and Functional Comparison
Physicochemical Properties
- Lipophilicity: The 4-methoxyphenyl group increases logP compared to amino or hydroxy-substituted analogs, favoring passive diffusion across biological membranes .
- Hydrogen Bonding : Thiazole nitrogen and carbonyl oxygen participate in intermolecular interactions, influencing crystal packing and solubility .
Biological Activity
6-Bromo-3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one is a synthetic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. This article delves into the biological activity of this specific compound, summarizing relevant research findings, case studies, and potential applications.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 439.33 g/mol. The compound features a chromenone core linked to a thiazole moiety and a methoxy-substituted phenyl group.
| Property | Value |
|---|---|
| Molecular Formula | C21H15BrN2O2S |
| Molecular Weight | 439.33 g/mol |
| CAS Number | Not available |
Antitumor Activity
Recent studies have highlighted the potential of thiazole derivatives as antitumor agents. For example, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation. One study reported that thiazole derivatives exhibited IC50 values in the range of 1.61 to 1.98 µg/mL against various cancer cell lines, demonstrating significant cytotoxic effects comparable to established chemotherapeutics like doxorubicin .
Antimicrobial Properties
Thiazole derivatives are also recognized for their antimicrobial properties. Research indicates that compounds with similar structures can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. A recent investigation demonstrated that certain thiazole compounds displayed antimicrobial activity comparable to standard antibiotics such as norfloxacin .
Antioxidant Activity
The antioxidant potential of thiazole derivatives has been explored through various assays. The presence of hydroxyl groups in related compounds has been linked to increased radical scavenging activity, suggesting that modifications in the structure can enhance antioxidant properties .
Study on Antitumor Activity
In a study examining the structure-activity relationship (SAR) of thiazole derivatives, it was found that modifications at specific positions on the phenyl ring significantly influenced cytotoxicity against cancer cell lines. The introduction of electron-donating groups enhanced activity, indicating that structural optimization could lead to more potent antitumor agents .
Antimicrobial Efficacy
A study published in Nature demonstrated that newly synthesized thiazole compounds showed excellent antimicrobial efficacy against various pathogens. The compounds were tested using standard microbiological methods and displayed significant inhibition zones against bacterial strains .
The mechanisms underlying the biological activities of thiazole derivatives often involve interactions with cellular targets such as enzymes or receptors. For instance, some studies suggest that these compounds may act by inhibiting key metabolic pathways in cancer cells or by disrupting bacterial cell wall synthesis.
Q & A
Q. Critical Conditions :
- Solvents : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity for substitution reactions .
- Temperature : Controlled heating (60–100°C) to avoid decomposition .
- Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling steps .
Q. Basic Characterization Techniques
- NMR Spectroscopy :
- ¹H NMR : Identify protons on the chromenone ring (δ 6.5–8.5 ppm) and methoxy group (δ ~3.8 ppm) .
- ¹³C NMR : Confirm carbonyl (C=O, δ ~160 ppm) and thiazole carbons .
- Mass Spectrometry (MS) : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 429.98) .
- X-ray Crystallography : Resolve crystal packing and bond angles (e.g., dihedral angles between thiazole and chromenone planes) .
Advanced Tip : Combine HPLC with UV-Vis (λmax ~300–350 nm) to detect impurities from side reactions .
How should researchers address contradictory spectral data during characterization?
Q. Advanced Data Contradiction Analysis
- Scenario : Discrepancies in NMR integration ratios or unexpected MS fragments.
- Methodology :
- Repetition : Re-run reactions under standardized conditions to exclude experimental error.
- Cross-Validation : Use complementary techniques (e.g., IR for functional groups, elemental analysis for C/H/N ratios).
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values .
Example : If a bromine isotope pattern in MS is inconsistent, check for debromination side products using TLC or GC-MS .
What strategies are effective for designing derivatives to study structure-activity relationships (SAR)?
Q. Advanced Structural Modifications
Q. Advanced Process Optimization
- DoE (Design of Experiments) : Vary parameters like solvent polarity, temperature, and catalyst loading to identify optimal conditions .
- Continuous Flow Chemistry : Improve reproducibility and scalability for coupling steps .
- In-Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and adjust conditions dynamically .
Example : Increasing DMF volume from 5 mL to 10 mL improved yield by 15% due to better solubility .
What role do specific functional groups play in the compound's reactivity?
Q. Basic Functional Group Analysis
- Bromine Atom : Enhances electrophilic substitution reactivity and influences bioactivity .
- Methoxy Group : Improves solubility in polar solvents and modulates electronic effects on the thiazole ring .
- Chromenone Core : Provides a planar structure for π-π stacking in biological targets .
Advanced Insight : The thiazole ring’s sulfur atom can coordinate with metal ions, impacting catalytic or medicinal applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
